molecular formula C16H16N8O3S B10944706 N,N,9-trimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

N,N,9-trimethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10944706
M. Wt: 400.4 g/mol
InChI Key: HFMGSNWQKWSUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~8~,N~8~,9-TRIMETHYL-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,N~8~,9-TRIMETHYL-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various nitrating agents, methylating agents, and coupling reagents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N~8~,N~8~,9-TRIMETHYL-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

N~8~,N~8~,9-TRIMETHYL-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Pyrazole derivatives: Compounds with similar pyrazole moieties but different core structures.

Properties

Molecular Formula

C16H16N8O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N,N,12-trimethyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C16H16N8O3S/c1-8-5-11(24(26)27)20-22(8)6-10-18-14-12-9(2)13(16(25)21(3)4)28-15(12)17-7-23(14)19-10/h5,7H,6H2,1-4H3

InChI Key

HFMGSNWQKWSUAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)C(=C(S4)C(=O)N(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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